molecular formula C18H12N4S B5864409 2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE

2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE

Cat. No.: B5864409
M. Wt: 316.4 g/mol
InChI Key: ZJPPZLOGRKAZHT-UHFFFAOYSA-N
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Description

2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE is a complex organic compound featuring a thiazole ring and a benzimidazole moiety. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic rings contributes to the compound’s potential in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

2-[[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4S/c19-9-13-5-1-2-6-14(13)10-22-17-8-4-3-7-15(17)21-18(22)16-11-23-12-20-16/h1-8,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPPZLOGRKAZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CSC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE typically involves the formation of the thiazole and benzimidazole rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The benzimidazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves the coupling of these two rings with a benzonitrile moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The thiazole and benzimidazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.

    Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole.

Uniqueness

2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE is unique due to the combination of thiazole and benzimidazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design and development.

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